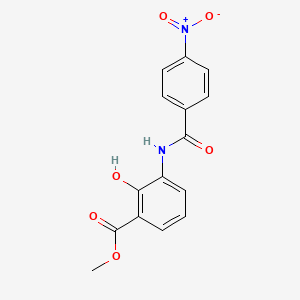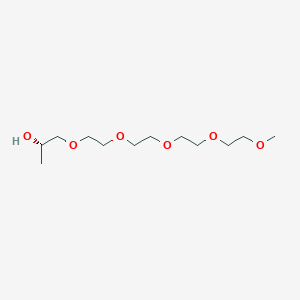
(16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL: is a chemical compound with the molecular formula C12H26O6 It is a polyether alcohol, characterized by the presence of multiple ether groups and a terminal hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL typically involves the reaction of polyethylene glycol (PEG) with an appropriate alcohol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of ether linkages. The process involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent, such as tosyl chloride, to form a tosylate intermediate.
Nucleophilic Substitution: The tosylate intermediate reacts with an alcohol, such as 1,2-ethanediol, under basic conditions to form the desired polyether alcohol.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form simpler alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, alkanes.
Substitution: Halides, amines.
科学研究应用
Chemistry:
Solvent: (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds.
Reagent: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of polyether chains.
Biology:
Drug Delivery: The compound is explored for its potential in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs.
Biocompatibility: Its biocompatible nature makes it suitable for use in biomedical applications, such as tissue engineering and medical implants.
Medicine:
Pharmaceuticals: this compound is investigated for its role in the formulation of pharmaceutical products, particularly in improving the stability and efficacy of active ingredients.
Industry:
Lubricants: The compound is used as a lubricant in various industrial processes due to its low toxicity and high thermal stability.
Surfactants: It is employed in the production of surfactants and emulsifiers for use in detergents and cleaning agents.
作用机制
The mechanism of action of (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl group can form hydrogen bonds with other molecules, enhancing solubility and reactivity. The polyether chain provides flexibility and stability, allowing the compound to interact with various biological and chemical systems.
相似化合物的比较
Polyethylene Glycol (PEG): A polymer with similar polyether chains but without the terminal hydroxyl group.
Crown Ethers: Cyclic polyethers with similar ether linkages but different structural configurations.
Polypropylene Glycol (PPG): A polymer with similar properties but different monomer units.
Uniqueness:
Hydroxyl Group: The presence of a terminal hydroxyl group in (16S)-2,5,8,11,14-Pentaoxaheptadecan-16-OL provides unique reactivity and solubility properties compared to other polyethers.
Flexibility: The linear structure of the compound offers greater flexibility and adaptability in various applications compared to cyclic ethers like crown ethers.
属性
CAS 编号 |
849796-83-4 |
|---|---|
分子式 |
C12H26O6 |
分子量 |
266.33 g/mol |
IUPAC 名称 |
(2S)-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C12H26O6/c1-12(13)11-18-10-9-17-8-7-16-6-5-15-4-3-14-2/h12-13H,3-11H2,1-2H3/t12-/m0/s1 |
InChI 键 |
GYBJLVIMLUJPQA-LBPRGKRZSA-N |
手性 SMILES |
C[C@@H](COCCOCCOCCOCCOC)O |
规范 SMILES |
CC(COCCOCCOCCOCCOC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


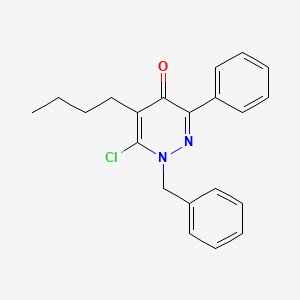
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)

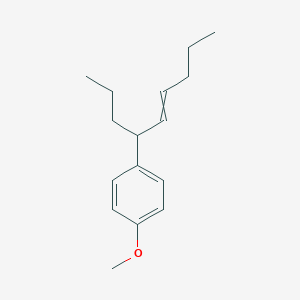
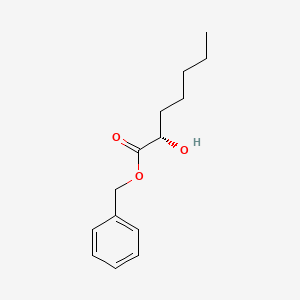


methanone](/img/structure/B14198294.png)
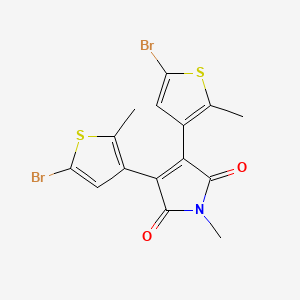
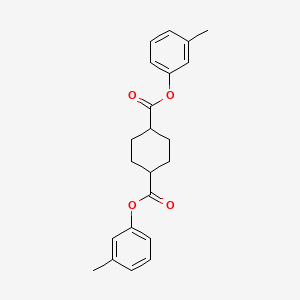
methanone](/img/structure/B14198310.png)
![Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane](/img/structure/B14198322.png)
